Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an amino group and a carboxylate ester group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene ring system.
Amination: Introduction of the amino group at the 5-position of the naphthalene ring.
Esterification: Formation of the carboxylate ester group at the 2-position.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. For example, the amination step may require the use of a palladium catalyst, while the esterification step may involve the use of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reag
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11H,2-4,13H2,1H3/t11-/m0/s1 |
InChI Key |
PBMWFDPFLABNFP-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)[C@H](CCC2)N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCC2)N |
Origin of Product |
United States |
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